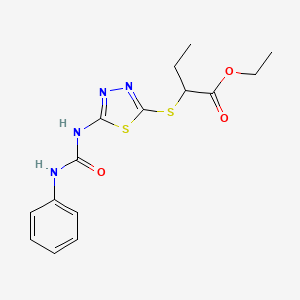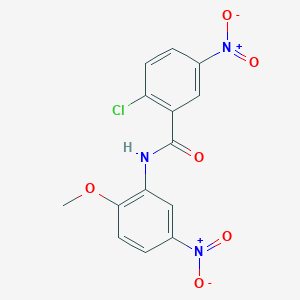
5-(4-甲基苯基)-4H-1,2,4-三唑-3-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a thiol group (-SH) attached to the triazole ring, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it an important molecule in various fields of scientific research, including chemistry, biology, and medicine.
科学研究应用
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential anti-HIV and anti-inflammatory properties.
Industry: Used in the design of bioactive compounds with various biological activities.
作用机制
Target of Action
Compounds with similar structures have shown diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties
Result of Action
Similar compounds have shown various effects at the molecular and cellular level
Action Environment
The action of similar compounds can be influenced by various environmental factors
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps starting from 4-methylaniline. The synthetic route includes the following steps :
Formation of N-(4-methylphenyl)hydrazinecarbothioamide: This is achieved by reacting 4-methylaniline with carbon disulfide and hydrazine hydrate.
Acylation: The N-(4-methylphenyl)hydrazinecarbothioamide is then acylated to form 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide.
Cyclization: The acylated product undergoes cyclization to form 5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the laboratory synthesis methods can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The hydrogen atom of the thiol group can be substituted with alkyl or aryl groups through S-alkylation or S-arylation reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.
S-Alkylation: Alkyl halides in the presence of a base like cesium carbonate are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions depending on the specific reaction pathway.
Major Products
Disulfides: Formed through oxidation of the thiol group.
Alkylated/Arylated Derivatives: Formed through substitution reactions.
Complex Heterocycles: Formed through cyclization reactions.
相似化合物的比较
Similar Compounds
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure with an additional phenyl group.
5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: Contains a dibenzo[a,d]cyclohepten moiety instead of the triazole ring.
Uniqueness
5-(4-Methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the thiol group and the triazole ring, which confer distinct chemical reactivity and biological activity
属性
IUPAC Name |
5-(4-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-4-7(5-3-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMOFPQIPHPDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=S)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64310-34-5 |
Source


|
| Record name | 5-(4-methylphenyl)-2,3-dihydro-1H-1,2,4-triazole-3-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)



![1-{4-[4-(1,3-oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2577417.png)
![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)
![4-{4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B2577421.png)
![Tert-butyl 3-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]pyrrolidine-1-carboxylate](/img/structure/B2577423.png)
![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)
![N-Ethyl-N-[2-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2577427.png)
![2-(3-Hydroxypropyl)-4,7-dimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2577430.png)
![N-[(2E)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2577431.png)
![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]-acetic acid](/img/structure/B2577433.png)
